molecular formula C8H15NO3 B3333030 Ethyl 3-hydroxypiperidine-4-carboxylate CAS No. 941571-79-5

Ethyl 3-hydroxypiperidine-4-carboxylate

Cat. No.: B3333030
CAS No.: 941571-79-5
M. Wt: 173.21 g/mol
InChI Key: SKQCHLWQNVCONZ-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxypiperidine-4-carboxylate is a chemical compound with the molecular formula C8H15NO3 It is a derivative of piperidine, a six-membered heterocyclic amine

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-hydroxypiperidine-4-carboxylate can be synthesized through several methods. One common approach involves the reaction of piperidine with ethyl chloroformate in the presence of a base, such as triethylamine. The reaction typically occurs under mild conditions and yields the desired ester product.

Another method involves the reduction of ethyl 3-oxopiperidine-4-carboxylate using a reducing agent like sodium borohydride. This reduction step converts the keto group to a hydroxyl group, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, yield, and purity requirements. Industrial production often employs optimized reaction conditions and catalysts to enhance efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydroxypiperidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Ethyl 3-oxopiperidine-4-carboxylate.

    Reduction: this compound.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-hydroxypiperidine-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-hydroxypiperidine-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The hydroxyl and ester functional groups allow for various interactions, including hydrogen bonding and hydrophobic interactions, which can influence its biological activity.

Comparison with Similar Compounds

Ethyl 3-hydroxypiperidine-4-carboxylate can be compared with other piperidine derivatives, such as:

    Piperidine-4-carboxylic acid: Lacks the ethyl ester and hydroxyl group, resulting in different chemical properties and reactivity.

    Ethyl 4-piperidinecarboxylate: Similar structure but lacks the hydroxyl group, affecting its chemical behavior and applications.

    3-Hydroxypiperidine: Lacks the carboxylate ester group, leading to different solubility and reactivity.

Properties

IUPAC Name

ethyl 3-hydroxypiperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-2-12-8(11)6-3-4-9-5-7(6)10/h6-7,9-10H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKQCHLWQNVCONZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCNCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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